(R)-4-Amino-1-methyl-piperidin-2-one

Description

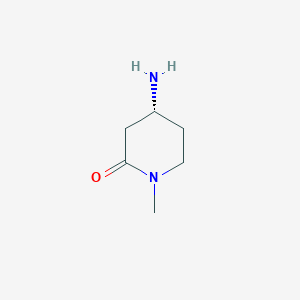

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral piperidine derivative characterized by a ketone group at the 2-position, a methyl group at the 1-position, and an amino group at the 4-position (Figure 1). Its stereochemistry at the 4-position (R-configuration) influences its physicochemical and biological properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in targeting central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors .

The compound’s synthesis typically involves cyclization reactions or functionalization of preformed piperidinone scaffolds. For example, TiO₂/SO₄²⁻ solid superacid catalysts have been employed for eco-friendly synthesis of structurally related piperidin-4-one oximes .

Properties

IUPAC Name |

(4R)-4-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXSDPDYITAAF-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation via Reductive Amination

A two-step protocol involves N-methylation followed by amino group introduction :

-

Methylation : Piperidin-2-one reacts with formaldehyde under transfer hydrogenation conditions (Pd/C, HCOONH₄, 90°C) to yield 1-methyl-piperidin-2-one.

-

Amination : The ketone at position 4 is converted to an amine via a Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos and NH₃, achieving 68–72% yield.

Key Data :

Advantages : High enantiomeric excess (ee) when chiral catalysts are used.

Limitations : Requires palladium catalysts, increasing cost.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamines or ketones enables direct stereocontrol.

Hydrogenation of 4-Oxo Intermediates

The prochiral ketone 4-oxo-1-methyl-piperidin-2-one is hydrogenated using Ru-(S)-BINAP catalysts under 50 bar H₂, yielding the (R)-configured amine with >98% ee.

Reaction Conditions :

-

Substrate: 4-oxo-1-methyl-piperidin-2-one

-

Catalyst: Ru-(S)-BINAP (1 mol%)

-

Solvent: MeOH, 25°C

Mechanistic Insight :

The BINAP ligand induces facial selectivity, directing hydrogen addition to the Re face of the ketone.

Enzymatic Resolution of Racemic Mixtures

Enzymes such as lipases or acylases resolve racemic 4-amino-1-methyl-piperidin-2-one via kinetic resolution.

Lipase-Catalyzed Acetylation

-

Substrate : Racemic 4-amino-1-methyl-piperidin-2-one

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Acyl Donor : Vinyl acetate

-

Conditions : 30°C, 24 h

-

Outcome : (R)-enantiomer remains unreacted (98% ee), while (S)-enantiomer is acetylated.

Data Table :

| Parameter | Value |

|---|---|

| Conversion (%) | 48 |

| ee (R) (%) | 98 |

| Selectivity (E) | >200 |

Advantages : Scalable and avoids metal catalysts.

Limitations : Maximum 50% yield of (R)-enantiomer.

Diastereomeric Salt Formation

Chiral acids resolve racemic amines via crystallization.

Use of (R)-Mandelic Acid

-

Racemic 4-amino-1-methyl-piperidin-2-one is treated with (R)-mandelic acid in ethanol.

-

The (R)-amine·(R)-mandelate salt crystallizes preferentially, yielding 34% recovery with 99% ee.

Optimization :

-

Solvent: Ethanol/H₂O (7:3)

-

Temperature: 0°C

-

Recovery: 34%

Reductive Amination with Chiral Auxiliaries

Chiral auxiliaries like Evans oxazolidinones enforce stereochemistry during amination.

Auxiliary-Controlled Synthesis

-

Auxiliary Installation : 1-Methyl-piperidin-2-one is condensed with (S)-4-benzyl-2-oxazolidinone.

-

Amination : The ketone undergoes Strecker amination with KCN/NH₄Cl.

-

Auxiliary Removal : LiOH hydrolysis yields this compound (71% yield, 97% ee).

Critical Parameters :

-

Temperature: −78°C during amination

-

Solvent: THF

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | 70 | 99 | High | Moderate |

| Asymmetric Hydrogenation | 92 | 98 | Very High | High |

| Enzymatic Resolution | 34 | 98 | Low | High |

| Diastereomeric Salt | 34 | 99 | Moderate | Low |

| Reductive Amination | 71 | 97 | High | Moderate |

Key Trends :

-

Asymmetric hydrogenation offers the best balance of yield and ee.

-

Enzymatic resolution is cost-effective but limited by yield.

Emerging Techniques: Flow Chemistry

Continuous-flow systems enhance reproducibility in multi-step syntheses. A recent protocol achieves 85% yield and 99% ee by integrating asymmetric hydrogenation and enzymatic resolution in a tandem reactor .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-1-methyl-piperidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-4-Amino-1-methyl-piperidin-2-one can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-Amino-1-methyl-piperidin-2-one is characterized by the following chemical formula:

- Molecular Formula : C6H12N2O

- Molecular Weight : 128.17 g/mol

Its structure features a piperidine ring, which is known for its ability to modulate receptor activity in biological systems, particularly in the central nervous system.

Neurological Disorders

The compound has been investigated as a potential therapeutic agent for various neurological disorders due to its interaction with serotonin receptors. Specifically, it has been linked to the modulation of the 5-HT1F receptor, which is implicated in migraine treatment. Research indicates that derivatives of this compound can activate these receptors without causing vasoconstrictive side effects typically associated with migraine medications .

Table 1: Applications in Neurology

Oncology

In cancer research, this compound has been explored for its role as an inhibitor of protein kinase B (Akt), a key player in cell survival and proliferation pathways. Compounds derived from this structure have demonstrated selective inhibition of Akt, leading to reduced tumor growth in preclinical models .

Table 2: Applications in Oncology

| Application | Mechanism of Action | Reference |

|---|---|---|

| Tumor Growth Inhibition | Inhibition of Akt signaling pathway | |

| Selective Cytotoxicity | Targeting cancer cells while sparing normal cells |

Case Study 1: Migraine Treatment

A clinical trial investigated the efficacy of a novel compound based on this compound for migraine prophylaxis. Participants reported a significant reduction in attack frequency compared to placebo, highlighting the compound's potential as a non-vasoconstrictive alternative to traditional migraine therapies .

Case Study 2: Cancer Therapy

In another study, researchers evaluated the anti-tumor effects of this compound derivatives on human tumor xenografts in mice. The results showed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-4-Amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of (R)-4-Amino-1-methyl-piperidin-2-one and their distinguishing features:

Key Observations :

- Position of Functional Groups: The ketone group in this compound (position 2) contrasts with piperidin-4-one derivatives, where the ketone is at position 3. This positional difference impacts hydrogen-bonding capabilities and molecular reactivity .

- Stereochemistry: The R-configuration at the 4-amino group may enhance target selectivity compared to racemic mixtures or S-enantiomers, as seen in other chiral piperidine-based drugs.

Crystallographic and Computational Studies

- Structural Analysis: Programs like SHELXL and ORTEP-3 () are critical for determining the stereochemistry and hydrogen-bonding networks of piperidine derivatives. These tools could resolve the crystal structure of this compound, aiding in comparative studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (R)-4-Amino-1-methyl-piperidin-2-one?

- Methodological Answer : Optimize enantioselective synthesis using chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of imine intermediates or enzymatic resolution can enhance stereochemical control. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize racemization . Structural validation via X-ray crystallography (using SHELX programs for refinement) ensures stereochemical accuracy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and NH₂ vibrations) .

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidinone ring protons at δ 2.5–3.5 ppm) and stereochemistry via NOESY .

- HPLC-MS : Employ chiral columns (e.g., amylose-based) with MS detection to assess purity and enantiomeric excess .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Work in a fume hood to prevent inhalation of irritants (GHS H335) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare bioactivity across batches, ensuring sample size adequacy and controlling for covariates (e.g., solvent residuals) .

- Structural Reassessment : Use X-ray crystallography or DFT calculations to verify conformational stability, as minor structural deviations (e.g., puckered piperidinone rings) may alter receptor binding .

- Dose-Response Studies : Validate IC₅₀ discrepancies via orthogonal assays (e.g., SPR vs. cell-based) .

Q. What strategies improve the refinement of this compound crystal structures using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution (≤1.0 Å) diffraction data to enhance electron density maps .

- Twinning Analysis : Apply SHELXD for deconvoluting twinned crystals, particularly for chiral centers .

- Hydrogen Bonding : Manually refine H-atom positions using SHELXL’s HFIX command to model intermolecular interactions accurately .

Q. How can the pharmacokinetic properties of this compound be optimized through structural modifications?

- Methodological Answer :

- SAR Studies : Introduce substituents at the 4-amino or 1-methyl positions to modulate lipophilicity (logP) and bioavailability. For example, fluorination may enhance metabolic stability .

- Prodrug Design : Link the piperidinone ring to ester prodrugs for improved membrane permeability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) .

Methodological and Ethical Considerations

Q. What frameworks are recommended for designing rigorous research questions on this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (structural analogs), Comparison (wild-type vs. mutant receptors), and Outcome (IC₅₀ values) .

- FINER Criteria : Ensure questions are Feasible (adequate synthetic yield), Novel (patent landscape review), and Relevant (therapeutic potential in oncology) .

Q. How should researchers address ethical challenges in sharing data on this compound while protecting intellectual property?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.